4-Chloro-4-ethynylheptane
Description
4-Chloro-4-ethynylheptane (hypothetical structure: C₉H₁₃Cl) is a branched alkane featuring a chlorine atom and an ethynyl group (C≡CH) at the fourth carbon of a seven-carbon chain. The ethynyl group introduces a rigid triple bond, which likely increases reactivity and alters molecular geometry compared to methyl-substituted analogs.
Properties
CAS No. |
61822-32-0 |
|---|---|
Molecular Formula |
C9H15Cl |
Molecular Weight |
158.67 g/mol |
IUPAC Name |
4-chloro-4-ethynylheptane |
InChI |
InChI=1S/C9H15Cl/c1-4-7-9(10,6-3)8-5-2/h3H,4-5,7-8H2,1-2H3 |
InChI Key |
GQCJKMWBMMILDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(C#C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: 4-Chloro-4-methylheptane (C₈H₁₇Cl)
Molecular Formula: C₈H₁₇Cl Average Mass: 148.674 g/mol Monoisotopic Mass: 148.101878 g/mol Key Features:
- Chlorine and methyl groups at the 4th carbon.
- Higher stability due to the absence of a reactive triple bond.
- Boiling point and solubility influenced by nonpolar methyl substitution .
Positional Isomers: 3-Chloro-3-methylheptane and Others
Evidence lists positional isomers such as 3-chloro-3-methylheptane and 2-chloro-2-methylheptane . These isomers differ in:
- Steric effects : Central substitution (e.g., 4-chloro) reduces steric hindrance compared to terminal substitution.
- Reactivity : Chlorine at secondary carbons (e.g., 3rd position) may undergo elimination (E2) more readily than at tertiary positions.
Functional Group Variations: Ethynyl vs. Methyl
- Reactivity : Ethynyl groups participate in cycloadditions (e.g., Huisgen reactions) and metal-catalyzed couplings, unlike inert methyl groups.
- Thermal Stability : Ethynyl-containing compounds are generally less thermally stable due to strained triple bonds.
Data Table: Comparative Properties of Chloroalkanes
*Hypothetical data based on structural extrapolation.
Research Findings and Limitations
- Synthesis Challenges: Ethynyl groups require specialized conditions (e.g., Sonogashira coupling), unlike methyl groups introduced via Friedel-Crafts alkylation .
- Spectroscopic Differences : Ethynyl C≡CH exhibits distinct IR absorption (~3300 cm⁻¹ for ≡C-H stretch) vs. methyl C-H (~2800–3000 cm⁻¹).
- Evidence Gaps: No direct data exists for this compound; comparisons rely on methyl-substituted analogs and general alkyne chemistry principles .
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